

# An In-Depth Technical Guide to 3-Amino-4-bromobenzaldehyde

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## Compound of Interest

Compound Name: 3-Amino-4-bromobenzaldehyde

Cat. No.: B112528

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## Introduction

**3-Amino-4-bromobenzaldehyde** is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive aldehyde group and a synthetically versatile aryl bromide moiety, makes it a key intermediate for the construction of complex heterocyclic scaffolds and pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its application in the synthesis of kinase inhibitors, a critical class of therapeutic agents.

## Chemical Identity and Synonyms

The precise identification of a chemical entity is fundamental for research and development. The IUPAC name for the compound is **3-amino-4-bromobenzaldehyde**.<sup>[1]</sup> It is registered under the CAS Number 359867-42-8.<sup>[1]</sup>

Researchers may encounter this compound under various synonyms in literature and commercial catalogs. A comprehensive list of these identifiers is provided below for unambiguous recognition.

Identifier Type	Value
IUPAC Name	3-amino-4-bromobenzaldehyde[1]
CAS Number	359867-42-8[1]
Molecular Formula	C7H6BrNO[1]
Synonyms	3-AMINO-4-BROMO-BENZALDEHYDE, Benzaldehyde, 3-amino-4-bromo-[1]
MDL Number	MFCD11858306[1]
InChI	InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2[1]
InChIKey	NEMFHQCQKJUENY-UHFFFAOYSA-N[1]
SMILES	<chem>C1=CC(=C(C=C1C=O)N)Br</chem> [1]

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **3-Amino-4-bromobenzaldehyde** is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization. While experimental spectroscopic data is not readily available in public literature, typical spectral characteristics can be inferred from its structure.

Property	Value	Reference
Molecular Weight	200.03 g/mol	[1]
Monoisotopic Mass	198.96328 Da	[1]
Appearance	Light Yellow Solid	
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

Note: Spectroscopic data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are not available in the cited search results. Commercial suppliers may provide this information upon request.

## Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3-Amino-4-bromobenzaldehyde** is not detailed in the available literature, a plausible and logical synthetic route can be proposed based on established organic chemistry principles. A common strategy would involve the bromination of a suitable precursor followed by the introduction or unmasking of the aldehyde functionality. One such logical precursor is 3-amino-4-bromotoluene.

## Proposed Synthesis: Oxidation of 3-Amino-4-bromotoluene

This protocol describes a conceptual method for the synthesis of **3-Amino-4-bromobenzaldehyde** from 3-Amino-4-bromotoluene. The key transformation is the selective oxidation of the methyl group to an aldehyde. Various reagents can accomplish this, such as manganese dioxide ( $\text{MnO}_2$ ) or ceric ammonium nitrate (CAN).

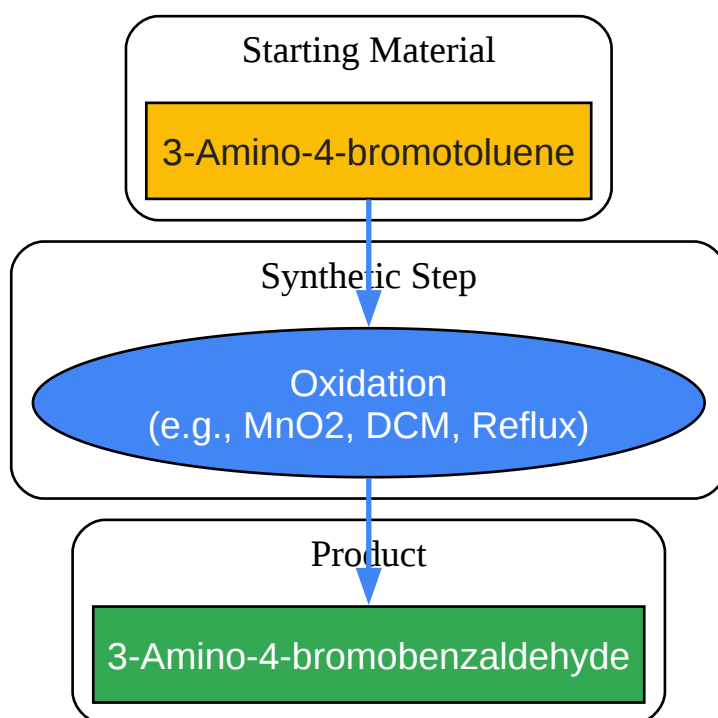
Materials:

- 3-Amino-4-bromotoluene
- Manganese dioxide (activated)
- Dichloromethane (DCM), anhydrous
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Amino-4-bromotoluene (1.0 equivalent) in anhydrous dichloromethane.
- **Oxidation:** Add activated manganese dioxide (5-10 equivalents) to the solution. The reaction is typically heterogeneous.
- **Reaction Monitoring:** Heat the mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.
- **Purification:** Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **3-Amino-4-bromobenzaldehyde**.

Logical Synthesis Workflow:



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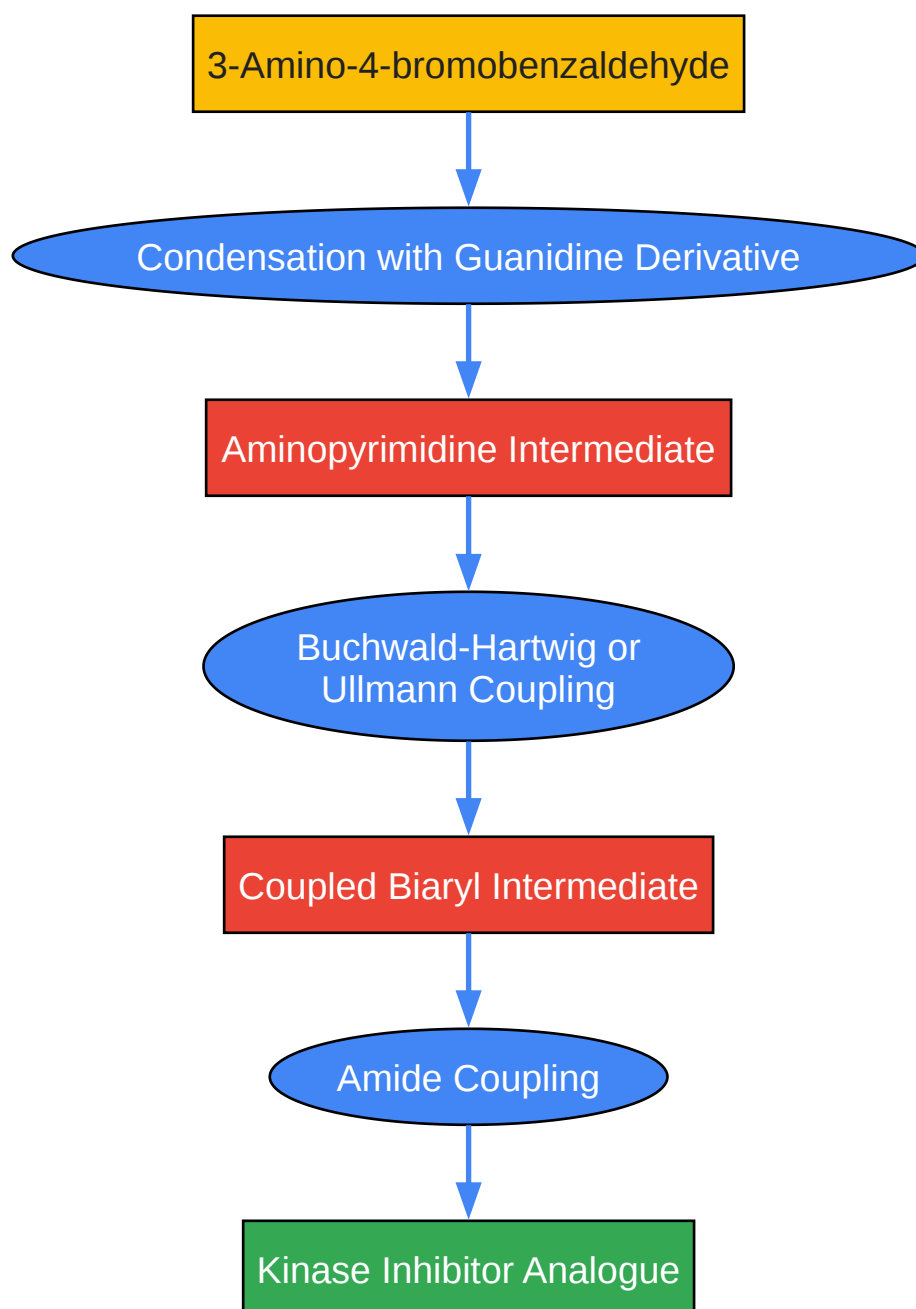
Caption: Proposed synthesis of **3-Amino-4-bromobenzaldehyde**.

## Application in Drug Development: Synthesis of Kinase Inhibitors

**3-Amino-4-bromobenzaldehyde** is a key building block for the synthesis of various heterocyclic compounds, many of which are investigated as kinase inhibitors. The Bcr-Abl tyrosine kinase, for instance, is a well-established target in the treatment of chronic myeloid leukemia (CML). Inhibitors like Nilotinib and Dasatinib are used clinically, and the development of new analogues to overcome resistance is an active area of research.<sup>[1][2][3]</sup> The structure of **3-Amino-4-bromobenzaldehyde** is suitable for constructing the core scaffolds of such inhibitors.

The following workflow illustrates a generalized synthetic pathway for a Nilotinib analogue, where **3-Amino-4-bromobenzaldehyde** could be utilized in the initial steps to form a key intermediate.

Generalized Synthetic Workflow for a Kinase Inhibitor:



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Caption: Synthetic pathway for a kinase inhibitor.

This pathway demonstrates how the aldehyde functionality can be used to construct a pyrimidine ring, a common core in many kinase inhibitors. The bromine atom then serves as a handle for a palladium-catalyzed cross-coupling reaction to introduce another aromatic fragment, building the complexity of the molecule. A final amide coupling step would complete the synthesis of the target inhibitor.

## Conclusion

**3-Amino-4-bromobenzaldehyde** is a strategically important chemical intermediate with significant potential in the synthesis of novel therapeutic agents, particularly in the field of oncology. Its well-defined chemical properties and versatile reactivity make it a valuable tool for medicinal chemists. This guide has provided a detailed overview of its identity, properties, and a conceptual framework for its synthesis and application, serving as a foundational resource for researchers and professionals in drug discovery and development.

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## References

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